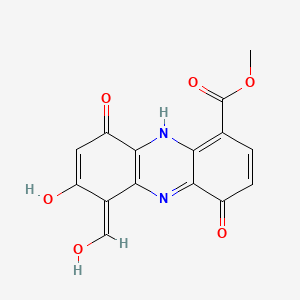
Lomofungin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lomofungin is synthesized by Streptomyces lomondensis through a biosynthetic pathway involving the core phenazine biosynthesis gene cluster lphzGFEDCB . The process begins with shikimic acid, which is converted into intermediates containing a phenazine nucleus . The gene lomo10, encoding a flavin-dependent monooxygenase, is responsible for the hydroxylation of this compound at its C-7 position .
Industrial Production Methods: Industrial production of this compound involves the optimization of fermentation conditions and overexpression of regulatory genes in Streptomyces lomondensis . The strain is cultivated in a controlled environment to maximize the yield of this compound.
Analyse Chemischer Reaktionen
Hydroxylation at C-7 Position
The flavin-dependent monooxygenase encoded by lomo10 catalyzes hydroxylation at the C-7 position of the phenazine backbone. Experimental evidence includes:
-
Gene inactivation : Disruption of lomo10 in S. lomondensis S015 abolished lomofungin production and led to accumulation of 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine , a derivative lacking the C-7 hydroxyl group .
-
Enzyme specificity : lomo10 shares functional homology with monooxygenases in Pseudomonas but represents the first phenazine hydroxylation gene identified in Streptomyces .
Functional Group Additions
Additional modifications include:
-
Methylation : A carbomethoxy group is introduced at C-1, likely via methyltransferase activity (gene not yet identified).
-
Formylation : A formyl group at C-6 is added through oxidative processes linked to precursor metabolism .
Table 2: Metabolites Produced in lomo10 Mutant vs. Wild-Type
| Strain | Metabolite Detected | Structural Difference |
|---|---|---|
| Wild-Type S015 | This compound | C-7 hydroxylated |
| Δlomo10 Mutant | 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine | Lacks C-7 hydroxyl group |
Experimental Validation
-
Gene cluster identification : Whole-genome sequencing and antiSMASH analysis confirmed a 23-gene locus in S. lomondensis S015, including lphzGFEDCB and lomo10 .
-
Complementation assays : Reintroduction of lomo10 into the mutant restored this compound production, confirming its necessity for hydroxylation .
Implications for Bioactivity
The C-7 hydroxyl group is critical for this compound’s antibacterial and antifungal activity. Its absence in the Δlomo10 mutant reduces efficacy, highlighting the role of tailored hydroxylation in natural product function .
Wissenschaftliche Forschungsanwendungen
Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
Lomofungin exerts its effects by inhibiting RNA synthesis through direct interaction with bacterial DNA-dependent RNA polymerase . This interaction prevents the synthesis of high molecular weight RNA in yeast and other microorganisms . The primary site of action is the synthesis of RNA, which is inhibited at lower concentrations and earlier than DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Lomofungin is unique among phenazine antibiotics due to its broad-spectrum activity and specific mechanism of action. Similar compounds include:
Phenazine-1-carboxylic acid (PCA): A simple phenazine compound with antimicrobial properties.
1-Hydroxyphenazine: Another phenazine derivative with antimicrobial activity.
Phenazine-1-carboxamide: Known for its antimicrobial properties.
Pyocyanin: A blue-green pigment with antimicrobial activity.
This compound’s ability to inhibit RNA synthesis and its broad-spectrum activity distinguish it from these similar compounds.
Eigenschaften
CAS-Nummer |
26786-84-5 |
|---|---|
Molekularformel |
C15H10N2O6 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5- |
InChI-Schlüssel |
YDXARWIJAYOANV-ALCCZGGFSA-N |
SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
Isomerische SMILES |
COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1 |
Kanonische SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lomofungin; NSC 106995; NSC-106995; NSC106995; U-24,792; U 24,792; U24,792; U 24792; U-24792; U24792; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















